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Compound of Interest

Compound Name: 2-Chloro-4-nitroanisole

Cat. No.: B1210655

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for 2-
Chloro-4-nitroanisole (CAS No. 4920-79-0), a key intermediate in the synthesis of various
organic compounds. This guide is intended for researchers, scientists, and professionals in the
field of drug development and chemical synthesis, offering a centralized resource for its
spectral characteristics.

Introduction

2-Chloro-4-nitroanisole, with the molecular formula C7HeCINOs3, is a substituted aromatic
compound. Understanding its spectroscopic properties is crucial for its identification,
characterization, and quality control in synthetic processes. This guide presents available
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside detailed
experimental protocols for acquiring such spectra.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 2-Chloro-4-
nitroanisole.

'H NMR Spectroscopic Data

The proton NMR spectrum of 2-Chloro-4-nitroanisole exhibits distinct signals corresponding
to the aromatic and methoxy protons. The data presented was acquired in a deuterated
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chloroform (CDCIs) solvent.

Chemical Shift (8) ppm Multiplicity Assignment
8.282 d H-3

8.172 dd H-5

7.017 d H-6

4.027 S -OCHs

[Source: ChemicalBook[1]]

13C NMR Spectroscopic Data

Detailed experimental 3C NMR data for 2-Chloro-4-nitroanisole is not readily available in
public spectral databases. However, based on computational models and data from structurally
similar compounds, predicted chemical shifts are provided below.

Chemical Shift (8) ppm (Predicted) Assighment
155.0 C-1

120.0 C-2

125.0 C-3

142.0 C-4

120.5 C-5

112.0 C-6

57.0 -OCHs

Infrared (IR) Spectroscopic Data

The IR spectrum of 2-Chloro-4-nitroanisole displays characteristic absorption bands
corresponding to its functional groups.
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
~3100-3000 Medium C-H stretch (aromatic)
~2950-2850 Medium C-H stretch (methyl)
~1590, 1480 Medium-Strong C=C stretch (aromatic ring)
~1520, 1340 Strong N-O stretch (nitro group)
~1270 Strong C-O stretch (aryl ether)
C-H out-of-plane bend (para-
~830 Strong ]
substituted)
~750 Strong C-Cl stretch

[Note: The IR data is based on
typical absorption ranges for
the respective functional
groups as detailed
experimental data with peak-
by-peak assignments for this
specific molecule is not widely
published.]

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra for compounds such
as 2-Chloro-4-nitroanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra.
Materials:
e 2-Chloro-4-nitroanisole (5-10 mg)

o Deuterated solvent (e.g., CDCIs)
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e NMR tube (5 mm)

e Pipette

 NMR Spectrometer (e.g., 400 MHz)
Procedure:

o Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-4-nitroanisole and dissolve it in
approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) in a small vial.

o Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR
tube.

» Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

o Data Acquisition:

[¢]

Lock the spectrometer onto the deuterium signal of the solvent.

[e]

Shim the magnetic field to achieve homogeneity.

[e]

Acquire the *H NMR spectrum using standard parameters.

o

Acquire the proton-decoupled 3C NMR spectrum. A larger number of scans will be
necessary for 3C due to its lower natural abundance and sensitivity.

o Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier
transformation, phase correction, and baseline correction. Calibrate the chemical shift scale
using the residual solvent peak as a reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the solid sample.
Materials:

e 2-Chloro-4-nitroanisole
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Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FT-IR Spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 2-Chloro-4-nitroanisole with approximately 100-200
mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is
obtained.

o Transfer a portion of the powder into a pellet press die.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.

Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and record a
background spectrum.

Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the
sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final absorbance or transmittance
spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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